3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a butyl group at the 3-position and a sulfanyl-linked 1,2,4-oxadiazole substituent at the 2-position. Such derivatives are frequently explored for kinase inhibition or ion channel modulation (e.g., TRPA1), as seen in related patents . The compound’s synthesis likely involves multi-step routes, including cyclocondensation and functionalization of thiophene precursors, similar to methods described in .
Properties
IUPAC Name |
3-butyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-2-3-9-23-17(24)15-12(7-10-26-15)20-18(23)27-11-14-21-16(22-25-14)13-6-4-5-8-19-13/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMYKLBWPNMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound has shown promise in the development of therapeutic agents due to its potential biological activities:
- Antimicrobial Activity : Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial properties. The presence of these functional groups may enhance the interaction with bacterial enzymes or receptors, leading to inhibition of growth.
Anticancer Research
Studies have suggested that thieno[3,2-d]pyrimidinones can induce apoptosis in cancer cells. The mechanism may involve:
- Inhibition of specific signaling pathways crucial for cancer cell survival.
- Interaction with DNA or RNA synthesis processes.
Anti-inflammatory Properties
Compounds similar to this one have been investigated for their anti-inflammatory effects. They may function by:
- Modulating inflammatory cytokines.
- Inhibiting pathways related to inflammation.
Material Science
Due to its unique chemical properties, this compound could be utilized in the development of new materials:
- Polymeric Materials : The compound can serve as a building block for synthesizing polymers with tailored properties for applications in coatings and electronics.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to 3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one :
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Mechanism | Identified pathways involved in apoptosis induction in breast cancer cells. |
| Study C | Material Development | Developed a polymer using the compound that exhibited enhanced thermal stability. |
Mechanism of Action
The mechanism of action of 3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related thieno-pyrimidinones reveals key differences in substituents, stereochemistry, and biological activity:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The butyl group in the target compound balances lipophilicity (predicted logP ~3.5) better than cyclopropyl (lower logP) or allyl (higher reactivity) groups.
- Solubility : The pyridinyl-oxadiazole moiety may improve aqueous solubility compared to purely hydrophobic substituents (e.g., benzodioxolyl in ).
Biological Activity
The compound 3-butyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is an intriguing molecular structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound consists of a thieno[3,2-d]pyrimidin-4-one core, which is functionalized with a butyl group and a pyridin-2-yl oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thieno[3,2-d]pyrimidine scaffold has been linked to the inhibition of specific kinases involved in cancer cell proliferation. The oxadiazole derivative enhances this activity by acting as a potent inhibitor of cancer cell growth through apoptosis induction.
- Case Study : A study conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that derivatives containing the oxadiazole moiety showed IC50 values in the low micromolar range, indicating strong anticancer activity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research indicates that the presence of the pyridine and oxadiazole groups contributes to its effectiveness against various bacterial strains.
- Testing Against Pathogens : In vitro studies showed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported to be significantly lower than those of standard antibiotics .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- Target Enzymes : Preliminary assays suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
